molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1331176
CAS No.: 99867-27-3
M. Wt: 290.12 g/mol
InChI Key: SYIPBLLYLPAYMO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a 4-bromophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The compound 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazole derivative, which is known for its diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be related to the pathogens causing these diseases.

Mode of Action

It is suggested that similar compounds interact with their targets, leading to inhibition of the pathogen’s growth

Biochemical Pathways

Similar compounds have been shown to affect the growth of leishmania and plasmodium species , suggesting that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Pharmacokinetics

Similar compounds have shown good bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may lead to the death of these pathogens.

Action Environment

Similar compounds have shown potent activity in both in vitro and in vivo conditions , suggesting that the compound may be stable and effective in various environments.

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect cell signaling pathways that are critical for cell growth and proliferation . Additionally, this compound has been found to interact with sigma-1 receptors, which are involved in modulating ion channels and neurotransmitter release .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, which are proteins that help turn specific genes on or off . Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits protein kinases by binding to their active sites, preventing them from phosphorylating target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression. Additionally, this compound can activate or inhibit other enzymes, affecting various biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing alterations in the levels of certain metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can accumulate in certain tissues . Binding proteins within the cell can also influence its localization and accumulation. For instance, it has been found to bind to intracellular proteins that facilitate its transport to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformamidine with anilines in acetic acid under microwave irradiation . This reaction results in the formation of N-substituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted derivatives of the original compound.
  • Cyclization reactions result in more complex fused heterocyclic systems.

Scientific Research Applications

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-bromophenyl substituent, which can significantly influence its biological activity and chemical reactivity. This substituent can be further modified to enhance the compound’s properties for specific applications.

Properties

IUPAC Name

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPBLLYLPAYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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